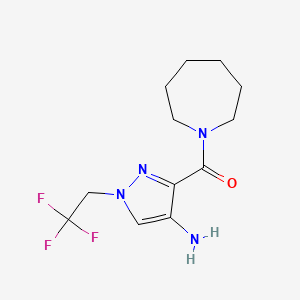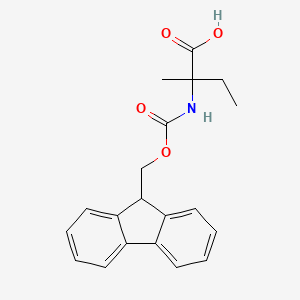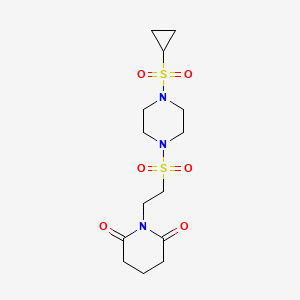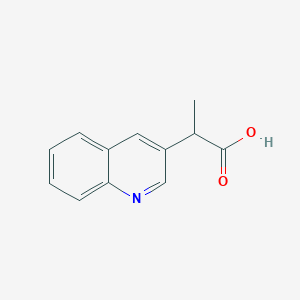
2-(Quinolin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Quinolin-3-yl)propanoic acid is a chemical compound that has a molecular weight of 201.22 . It is also known as 3-(Quinolin-3-yl)propanoic acid . This compound is a derivative of quinoline, a heterocyclic compound that is commonly found in many natural products and synthetic compounds.
Synthesis Analysis
The synthesis of quinolinyl-3-oxopropanoic acid was accomplished by hydrolysis of pyranoquinolinedione in aqueous alkaline medium . The chemical behavior of this β-keto acid towards nitrosation, coupling with a diazonium salt, esterification, condensation with 2,2-dimethoxyethanamine, hydrazinolysis, Knoevenagel condensation with isatine, salisyaldehyde, 3-formylquinolones, and 3-formylchromone, was investigated .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring attached to a propanoic acid group . The InChI code for this compound is 1S/C12H12N2O2.2ClH/c13-10 (12 (15)16)6-8-5-9-3-1-2-4-11 (9)14-7-8;;/h1-5,7,10H,6,13H2, (H,15,16);2*1H .Chemical Reactions Analysis
The chemical behavior of this β-keto acid towards various reactions such as nitrosation, coupling with a diazonium salt, esterification, condensation with 2,2-dimethoxyethanamine, hydrazinolysis, Knoevenagel condensation with isatine, salisyaldehyde, 3-formylquinolones, and 3-formylchromone, was investigated .科学的研究の応用
Antibiotic Research
2-(Quinolin-3-yl)propanoic acid derivatives show promise in the development of new antibiotics. Their molecular similarity to fluoroquinolone antibiotics makes them a prospective scaffold for creating antimicrobial drugs. Analytical methods for quality control of these derivatives have been analyzed, highlighting their potential in medicinal chemistry to combat microbial resistance (Zubkov et al., 2016).
Synthesis of Novel Compounds
The synthesis of new amides using this compound derivatives has been explored, extending the molecular diversity of these compounds. These derivatives have potential applications in various fields due to their unique structural properties (Ruschak et al., 2016).
Development of Antileukotrienic Drugs
This compound derivatives have been synthesized as potential antileukotrienic agents. These compounds were studied for their catalytic hydrogenation and antiplatelet activity, demonstrating their potential in pharmaceutical applications (Jampílek et al., 2004).
HIV-1 Integrase Inhibitors
These compounds are significant as allosteric HIV-1 integrase inhibitors. They exhibit multifunctional inhibition of HIV-1 replication by blocking multiple steps of HIV-1 integration, showing potential as potent antiretroviral compounds (Kessl et al., 2012).
Synthesis of Quinoline Derivatives
The synthesis of 2-(quinolin-2-yl)prop-2-en-1-ones demonstrates the versatility of this compound derivatives in creating valuable chemical compounds for diverse applications (Han et al., 2017).
Corrosion Inhibition
Quinoline derivatives, including this compound derivatives, have been studied as corrosion inhibitors for metals, showcasing their industrial application in protecting materials from corrosive environments (Saliyan & Adhikari, 2008).
Molecular Recognition
These compounds have also been used in molecular recognition, particularly in detecting isomers of acids through NMR or fluorescence spectroscopy. This indicates their potential in analytical chemistry and diagnostics (Khanvilkar & Bedekar, 2018).
Green Chemistry
In the field of green chemistry, this compound derivatives have been utilized in the synthesis of novel organic compounds, highlighting their role in sustainable chemical practices (Murugesan et al., 2016).
Cytotoxic Activity
Studies have shown that quinoline derivatives exhibit cytotoxic activity, which can be utilized in developing new drugs and pesticides. Their structural diversity allows for a range of biological effects, including potential applications in cancer therapy and agricultural plant growth regulation (Kozyr & Romanenko, 2022).
作用機序
Target of Action
Quinoline derivatives are known to bind with high affinity to multiple receptors , suggesting that 2-(Quinolin-3-yl)propanoic acid may also interact with various biological targets.
Mode of Action
Quinoline derivatives have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
生化学分析
Biochemical Properties
Quinoline derivatives are known to exhibit a broad range of biological activities
Cellular Effects
Quinoline derivatives have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities
Molecular Mechanism
Quinoline derivatives are known to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
2-quinolin-3-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(12(14)15)10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKNCFYAVVPIGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

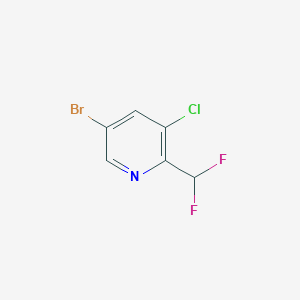

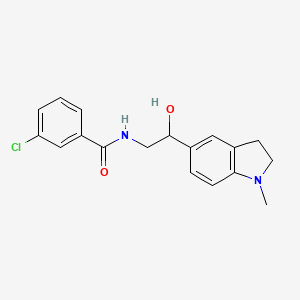
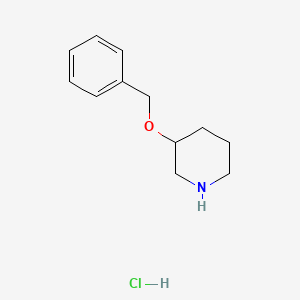
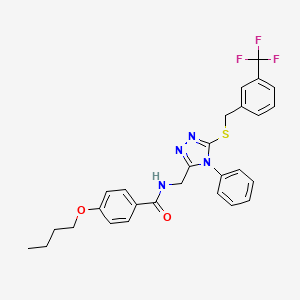

![N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2379572.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2379574.png)
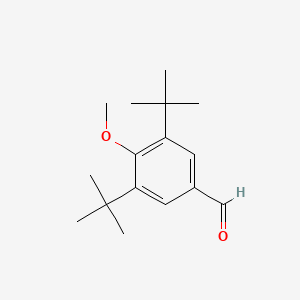
![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2379577.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2379579.png)
